

# Spectroscopic and crystallographic confirmation of (R)-tert-Butyl pyrrolidine-2-carboxylate derived structures.

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## Compound of Interest

Compound Name: (R)-tert-Butyl pyrrolidine-2-carboxylate

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A comprehensive analysis of chemical structures is paramount in the fields of drug discovery and materials science. For chiral molecules such as derivatives of **(R)-tert-Butyl pyrrolidine-2-carboxylate**, a precise confirmation of their three-dimensional structure and spectroscopic properties is essential for understanding their biological activity and chemical behavior. This guide provides a comparative overview of the spectroscopic and crystallographic data for structures derived from this versatile scaffold, supported by detailed experimental protocols.

## Spectroscopic and Crystallographic Data Comparison

The following tables summarize key quantitative data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and X-ray crystallography for representative pyrrolidine derivatives. This data is crucial for confirming the identity, purity, and conformation of the synthesized compounds.

Table 1: <sup>1</sup>H and <sup>13</sup>C NMR Spectroscopic Data for a Representative Pyrrolidine Derivative

Assignment	(R)-pyrrolidine-3-carboxylic acid (in D <sub>2</sub> O)
1H NMR	
H-2	~3.4 - 3.6 ppm (m)
H-3	~3.1 - 3.3 ppm (m)
H-4	~2.2 - 2.4 ppm (m)
H-5	~3.4 - 3.6 ppm (m)
13C NMR	
C-2	~55-57 ppm
C-3	~40-42 ppm
C-4	~30-32 ppm
C-5	~45-47 ppm
C=O	~175-177 ppm

Note: Data is presented for a related compound, (R)-pyrrolidine-3-carboxylic acid, as a representative example.<sup>[1]</sup> Specific shifts for derivatives of **(R)-tert-Butyl pyrrolidine-2-carboxylate** will vary based on substitution.

Table 2: Infrared (IR) Spectroscopic Data for a Representative Pyrrolidine Derivative

Assignment	(R)-pyrrolidine-3-carboxylic acid
O-H stretch (carboxylic acid)	2500-3300 cm <sup>-1</sup> (broad)
N-H stretch (secondary amine)	3200-3500 cm <sup>-1</sup>
C=O stretch (carboxylic acid)	1680-1720 cm <sup>-1</sup>
C-N stretch	1000-1250 cm <sup>-1</sup>

Note: Data is presented for a related compound, (R)-pyrrolidine-3-carboxylic acid, as a representative example.<sup>[1]</sup>

Table 3: Crystallographic Data for a Pyrrolidine Co-crystal

Parameter	Pyrrolidin-1-ium-2-carboxylate·4-hydroxybenzoic acid co-crystal
Crystal System	Orthorhombic
Space Group	P212121
a (Å)	Value not specified in abstract
b (Å)	Value not specified in abstract
c (Å)	Value not specified in abstract
$\alpha$ (°)	90
$\beta$ (°)	90
$\gamma$ (°)	90
Volume (Å <sup>3</sup> )	Value not specified in abstract
Z	Value not specified in abstract

Note: This data is for a co-crystal of a related pyrrolidine carboxylate and is presented to illustrate typical crystallographic parameters.[\[2\]](#)

## Experimental Protocols

Detailed and standardized experimental protocols are critical for obtaining reproducible and reliable data. The following sections outline the methodologies for the key analytical techniques discussed.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution.

<sup>1</sup>H NMR Spectroscopy:

- Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>, D<sub>2</sub>O, DMSO-d<sub>6</sub>) in a 5 mm NMR tube.
- Data Acquisition:
  - Instrument: A 400 MHz or higher field NMR spectrometer.
  - Temperature: 298 K.
  - Pulse Program: A standard single-pulse experiment (e.g., zg30).
  - Number of Scans: 16-64 scans.
  - Relaxation Delay: 1-5 seconds.
  - Spectral Width: 0-12 ppm.
- Data Processing: Apply a Fourier transform to the free induction decay (FID), followed by phase and baseline correction. The residual solvent peak is used as a reference.[\[1\]](#)

#### <sup>13</sup>C NMR Spectroscopy:

- Sample Preparation: As for <sup>1</sup>H NMR, but a higher concentration (20-50 mg) may be required.
- Data Acquisition:
  - Instrument: A 100 MHz or higher field NMR spectrometer.
  - Pulse Program: Proton-decoupled <sup>13</sup>C experiment (e.g., zgpg30).
  - Number of Scans: 1024 or more scans due to the low natural abundance of <sup>13</sup>C.
  - Relaxation Delay: 2-5 seconds.
  - Spectral Width: 0-200 ppm.
- Data Processing: Similar to <sup>1</sup>H NMR data processing.[\[1\]](#)

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Attenuated Total Reflectance (ATR)-FTIR:

- **Sample Preparation:** Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely. Place a small amount of the solid sample directly onto the ATR crystal.<sup>[1]</sup>
- **Data Acquisition:**
  - **Instrument:** A Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.
  - **Mode:** Transmittance or Absorbance.
  - **Spectral Range:** 4000-400 cm<sup>-1</sup>.<sup>[1]</sup>
  - **Resolution:** 4 cm<sup>-1</sup>.<sup>[1]</sup>
  - **Number of Scans:** 16-32 scans.<sup>[1]</sup>

## X-ray Crystallography

Single-crystal X-ray diffraction provides the definitive three-dimensional structure of a crystalline compound.

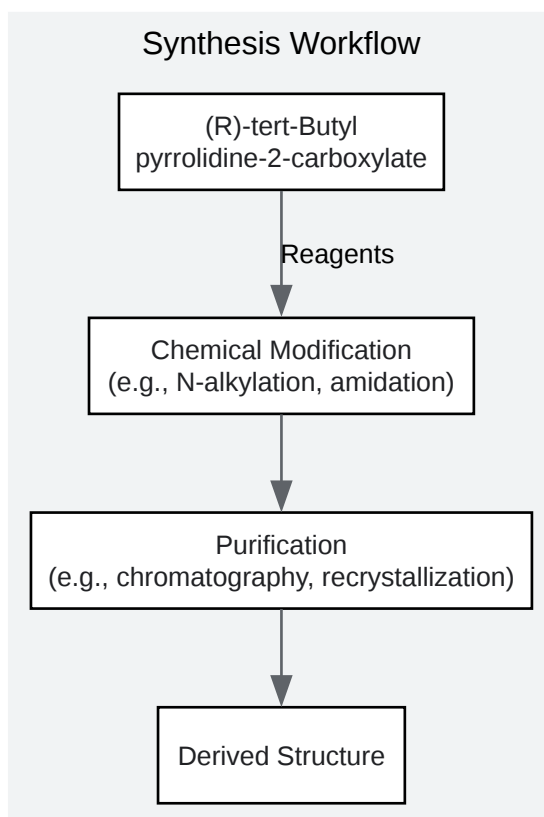
Single Crystal X-ray Diffraction (ScXRD):

- **Crystal Growth:** Grow single crystals of the compound suitable for diffraction. This is often achieved by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.
- **Data Collection:**
  - Mount a suitable crystal on a goniometer head.
  - **Instrument:** A single-crystal X-ray diffractometer.

- Radiation: Mo K $\alpha$  ( $\lambda = 0.71073 \text{ \AA}$ ) or Cu K $\alpha$  ( $\lambda = 1.54184 \text{ \AA}$ ) radiation.
- Temperature: Data is often collected at low temperatures (e.g., 100 K or 173 K) to minimize thermal vibrations.
- Structure Solution and Refinement:
  - The structure is solved using direct methods or Patterson methods.
  - The structural model is refined using full-matrix least-squares on  $F^2$ .
  - All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms may be placed in calculated positions and refined using a riding model.

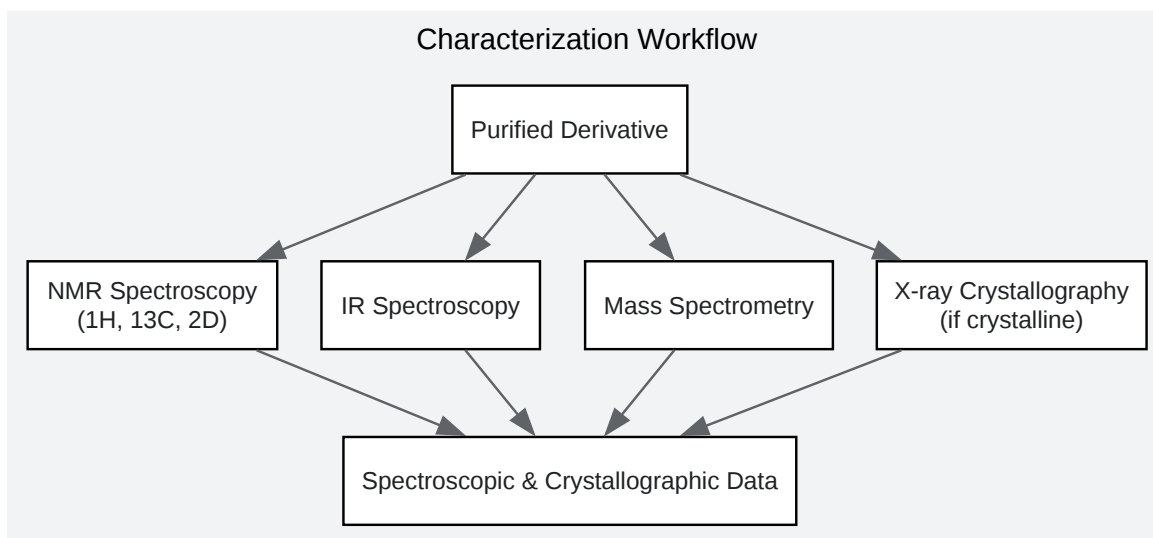
## Visualizations

The following diagrams illustrate the general workflows for the synthesis and characterization of **(R)-tert-Butyl pyrrolidine-2-carboxylate** derived structures.



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Caption: Synthetic workflow for generating derivatives.



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Caption: Analytical workflow for structural confirmation.

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## References

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